molecular formula C12H16N2O4 B8473901 Methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate

Methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate

Cat. No. B8473901
M. Wt: 252.27 g/mol
InChI Key: GPGOWAJADCIVNB-UHFFFAOYSA-N
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Patent
US09303035B2

Procedure details

Acetyl chloride (0.627 ml, 8.81 mmol) was added dropwise to a suspension of commercially available Z-Dap-OH ((S)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoic acid) (1 g, 4.20 mmol) in methanol (20 ml) at 0° C. The mixture was stirred at 0° C. for 4 hours and at room temperature for 16 hours. The solvent was evaporated under vacuum to afford the title compound.
Quantity
0.627 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)C.[NH:5]([C:12]([O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:13])[C@H:6]([C:9]([OH:11])=[O:10])[CH2:7][NH2:8]>CO>[NH2:8][CH2:7][CH:6]([NH:5][C:12]([O:14][CH2:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)=[O:13])[C:9]([O:11][CH3:1])=[O:10]

Inputs

Step One
Name
Quantity
0.627 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
1 g
Type
reactant
Smiles
N([C@@H](CN)C(=O)O)C(=O)OCC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 4 hours and at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09303035B2

Procedure details

Acetyl chloride (0.627 ml, 8.81 mmol) was added dropwise to a suspension of commercially available Z-Dap-OH ((S)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoic acid) (1 g, 4.20 mmol) in methanol (20 ml) at 0° C. The mixture was stirred at 0° C. for 4 hours and at room temperature for 16 hours. The solvent was evaporated under vacuum to afford the title compound.
Quantity
0.627 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)C.[NH:5]([C:12]([O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:13])[C@H:6]([C:9]([OH:11])=[O:10])[CH2:7][NH2:8]>CO>[NH2:8][CH2:7][CH:6]([NH:5][C:12]([O:14][CH2:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)=[O:13])[C:9]([O:11][CH3:1])=[O:10]

Inputs

Step One
Name
Quantity
0.627 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
1 g
Type
reactant
Smiles
N([C@@H](CN)C(=O)O)C(=O)OCC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 4 hours and at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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